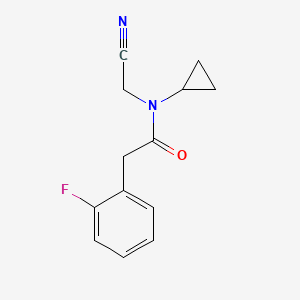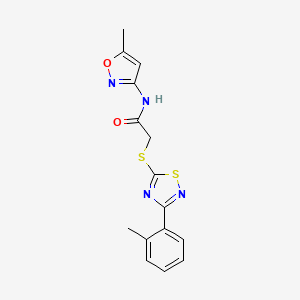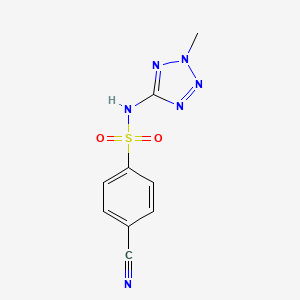
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Scientific Research Applications
Synthesis and Chemical Characterization
Recent studies have demonstrated various methodologies for synthesizing benzamide derivatives, including compounds with structural similarities to 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide. These synthetic strategies involve the reaction of different sulfonyl chlorides with electrophiles in the presence of solvents like N,N-dimethylformamide (DMF) under specific conditions. The characterization of these compounds typically employs spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry, ensuring the precise determination of their chemical structures (Fatima et al., 2013).
Biological Screening and Pharmacological Activities
Although the request specifically excludes information related to drug use and side effects, it's important to note that the research landscape encompasses the exploration of biological activities for similar compounds. This includes assessing their potential as enzyme inhibitors or evaluating their antioxidant properties through various in vitro assays. For example, certain benzene sulfonamide derivatives have shown promising activity against enzymes like acetylcholinesterase, indicative of potential therapeutic applications in neurodegenerative diseases (Fatima et al., 2013).
Molecular Docking and Theoretical Studies
Advanced computational techniques, such as molecular docking and density functional theory (DFT) calculations, play a crucial role in understanding the interaction between synthesized compounds and biological targets. These studies provide insights into the molecular basis of the compounds' activities, aiding in the optimization of their biological properties for potential therapeutic applications (Fahim & Shalaby, 2019).
Application in Polymer Science
Beyond pharmacological interests, benzamide derivatives have applications in materials science, particularly in the synthesis of polymers. The incorporation of benzamide units into polymeric backbones can impart unique physical and chemical properties to the materials, such as enhanced thermal stability and solubility in organic solvents. This opens up possibilities for their use in high-performance materials and engineering applications (Imai, Maldar, & Kakimoto, 1984).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2,3,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O4S/c1-11-9-24(10-12(2)28-11)29(26,27)15-5-3-13(4-6-15)19(25)23-17-8-14(20)7-16(21)18(17)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSESLHWKJOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)
![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)

![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)
